Molecular structure and properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Molecular structure and properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the characterization of the novel chemical entity 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine. Given its recent emergence, this document outlines a systematic, multi-disciplinary approach to elucidate its structure, define its physicochemical properties, and explore its potential biological activities. We present a series of detailed protocols and theoretical considerations, from chemical synthesis and structural verification to computational modeling and initial biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and unlock the potential of this and similar aminothiazole derivatives.
Introduction: The Rationale for Investigation
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in multiple types of non-covalent interactions with biological targets, most notably protein kinases. The specific molecule of interest, 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine, combines this potent core with two key substituents: an N-methyl group on the amine and a 3-aminophenyl group at the 4-position.
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The N-methyl group can significantly alter the molecule's hydrogen bonding capacity, pKa, and metabolic stability compared to its primary amine analog.
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The 3-aminophenyl substituent introduces a versatile functional group that can serve as a hydrogen bond donor/acceptor or as a synthetic handle for further derivatization, potentially influencing target selectivity and pharmacokinetic properties.
This guide provides the foundational blueprint for a comprehensive investigation into this molecule, establishing the necessary groundwork for any subsequent drug discovery program.
Synthesis and Structural Elucidation
The first principle in characterizing a novel compound is to ensure its unambiguous synthesis and structural verification. The proposed synthetic route is based on the well-established Hantzsch thiazole synthesis.
Proposed Synthetic Workflow
The synthesis can be logically approached in two main steps: the formation of a key intermediate, an α-haloketone, followed by its condensation with a substituted thiourea.
Caption: Proposed synthetic workflow for 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine.
Experimental Protocol: Synthesis
Materials: 3-aminoacetophenone, N-Bromosuccinimide (NBS), Acetic Acid (AcOH), N-Methylthiourea, Ethanol (EtOH).
Step 1: Synthesis of 2-Bromo-1-(3-aminophenyl)ethan-1-one (Intermediate C)
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Dissolve 3-aminoacetophenone (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude α-haloketone.
Step 2: Cyclocondensation to form the Final Product (F)
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Dissolve the crude 2-bromo-1-(3-aminophenyl)ethan-1-one (1.0 eq) in ethanol.
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Add N-methylthiourea (1.1 eq) to the solution.
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Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.
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Cool the reaction to room temperature and concentrate the solvent in vacuo.
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Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
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Dry the organic phase over Na₂SO₄ and concentrate.
Step 3: Purification (G)
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Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine.
Structural Verification Workflow
A multi-technique approach is mandatory for unambiguous structure confirmation.
Caption: Analytical workflow for structural verification and purity assessment.
Predicted Analytical Data
The following table summarizes the expected data from structural analysis. This serves as a benchmark for experimental results.
| Technique | Expected Observations | Rationale |
| Mass Spec (ESI+) | Predicted [M+H]⁺ = 220.0803 | For C₁₀H₁₁N₃S, this confirms the elemental composition. |
| ¹H NMR (DMSO-d₆) | δ ~7.0-7.5 (m, Ar-H), ~6.8 (s, Thiazole-H), ~5.5 (br s, Ar-NH₂), ~3.0 (d, N-CH₃), ~8.0 (q, NH-CH₃) | Chemical shifts are estimated based on substituent effects. The splitting of the N-CH₃ (doublet) and NH (quartet) confirms their coupling. |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=N), ~150 (Ar-C-N), ~140 (Thiazole C4), ~105-130 (Ar-C), ~100 (Thiazole C5), ~31 (N-CH₃) | Provides a carbon map of the molecule, confirming the thiazole and phenyl rings. |
| IR (KBr Pellet) | ~3400-3200 cm⁻¹ (N-H str), ~1600 cm⁻¹ (C=N str), ~1550 cm⁻¹ (N-H bend) | Confirms the presence of primary and secondary amine functional groups. |
| HPLC Purity | >95% peak area | Ensures the sample is suitable for biological and physicochemical testing. |
Physicochemical Property Profiling
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and guiding formulation development.
Key Parameters and Their Importance
| Parameter | Importance in Drug Discovery | Target Value |
| Aqueous Solubility | Impacts absorption, distribution, and formulation. Poor solubility is a major cause of compound attrition. | > 50 µM |
| Lipophilicity (LogP/LogD) | Governs membrane permeability, protein binding, and metabolism. A balanced value is crucial. | LogD₇.₄ = 1-3 |
| Ionization Constant (pKa) | Determines the charge state of the molecule at physiological pH, affecting solubility, permeability, and target binding. | Basic pKa: 6-8 |
Experimental Protocols
Protocol 3.2.1: Kinetic Aqueous Solubility Measurement (Nephelometry)
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Prepare a 10 mM stock solution of the compound in DMSO.
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In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate. This creates a final concentration of 100 µM.
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Shake the plate for 2 hours at room temperature.
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Measure the turbidity (light scattering) of each well using a nephelometer.
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Compare the reading to a calibration curve of known concentration standards to determine the solubility limit.
Protocol 3.2.2: Lipophilicity (LogD) by Shake-Flask Method
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Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).
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Add a known amount of the compound to a vial containing equal volumes of both phases.
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Vortex vigorously for 30 minutes to allow for partitioning.
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Centrifuge the vial to ensure complete phase separation.
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Carefully sample each phase and determine the compound concentration in each using HPLC-UV.
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Calculate LogD₇.₄ as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).
Computational and In Vitro Biological Evaluation
With a confirmed structure and defined physicochemical profile, the next logical step is to explore the compound's potential biological activity. This begins with computational predictions and proceeds to targeted in vitro screening.
In Silico Target Prediction
Before committing to expensive wet-lab experiments, computational tools can predict likely biological targets. The structural similarity of our compound to known kinase inhibitors makes this a primary hypothesis.
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Methodology: Utilize target prediction software (e.g., SwissTargetPrediction, SuperPred) which operates on the principle of chemical similarity. The 2D structure of the molecule is used as a query to screen against databases of known ligands with annotated biological targets.
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Expected Outcome: A ranked list of potential protein targets, with a high probability of including various protein kinases (e.g., ABL, SRC, VEGFR).
In Vitro Biological Screening Workflow
A tiered approach is recommended to efficiently screen for activity and assess potential liabilities.
Caption: Tiered workflow for in vitro biological evaluation of the target compound.
Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™)
This protocol describes a luminescent assay to quantify kinase activity, which is a common method for primary screening.
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Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase enzyme, its substrate (e.g., a generic peptide), and ATP in a kinase buffer.
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Compound Addition: Add the test compound (4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine) at a fixed concentration (e.g., 1 µM for primary screening) or in a dose-response curve (e.g., 10 µM to 1 nM) for IC₅₀ determination. Include positive (no inhibitor) and negative (no enzyme) controls.
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Incubation: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
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ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
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Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a
